molecular formula C11H9BrClNO B8795067 2-(4-Bromophenyl)-4-(chloromethyl)-5-methyloxazole CAS No. 328918-81-6

2-(4-Bromophenyl)-4-(chloromethyl)-5-methyloxazole

Cat. No.: B8795067
CAS No.: 328918-81-6
M. Wt: 286.55 g/mol
InChI Key: WUMQZKBNFDQXFK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(chloromethyl)-5-methyloxazole is a useful research compound. Its molecular formula is C11H9BrClNO and its molecular weight is 286.55 g/mol. The purity is usually 95%.
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Properties

CAS No.

328918-81-6

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

WUMQZKBNFDQXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4,5-dimethyl-2-(4-bromophenyl)-oxazole oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then was stirred at reflux for 30 min. The reaction was then cooled to room temperature and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(4-bromophenyl-4-(chloromethyl)-5-methyloxazole as a lime-green powder: Rf=0.39 in 20% ethyl acetate/hexanes; 1H NMR (500 MHz, CDCl3) 7.88–7.86 (m, 2H), 7.59–7.56 (m, 2H), 4.54 (s, 2H), 2.42 (s, 3H); 13C (125 MHz, CDCl3) 159.2, 146.9, 133.2, 132.0, 127.6, 126.1, 124.7, 37.1, 11.5; IR (KBr) 2970, 1633, 1599, 1481, 1401, 1258, 1117, 1008 cm−1; UV (EtOH)max 281 nm (21349); HRMS (FAB) m/z calculated for C11H1079BrClNO: 285.9634, found 285.9641; Anal. Calculated for C11H9ClBrNO: C, 46.11; H, 3.17; N, 4.89; Cl, 12.37; Br, 27.88. Found C, 46.28; H 3.07; N, 4.81; Cl, 12.36; Br, 27.88.
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)-4,5-dimethyl-oxazole-3-oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then stir at reflux for 30 min. The reaction was then cooled to rt and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(4-bromophenyl)-4-(chloromethyl)-5-methyloxazole as a lime-green powder: Rf=0.39 in 20% EtOAc/hexanes; 1H NMR (500 MHz, CDCl3) δ 7.88-7.86 (m, 2H), 7.59-7.56 (m, 2H), 4.54 (s, 2H), 2.42 (s, 3H); 13C (125 MHz, CDCl3) δ 159.2, 146.9, 133.2, 132.0, 127.6, 126.1, 124.7, 37.1, 11.5; IR (KBr) 2970, 1633, 1599, 1481, 1401, 1258, 1117, 1008 cm−1; UV (EtOH) λmax 281 nm (ε 21349); HRMS (FAB) m/z calc'd for C11H1079BrClNO: 285.9634, found 285.9641; Anal. Calc'd for C11H9ClBrNO: C, 46.11; H, 3.17; N, 4.89; Cl, 12.37; Br, 27.88. Found C, 46.28; H, 3.07; N, 4.81; Cl, 12.36; Br, 27.88.
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Quantity
61.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two

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